molecular formula C13H18O4 B362694 3-Methoxy-4-(pentyloxy)benzoic acid CAS No. 95459-64-6

3-Methoxy-4-(pentyloxy)benzoic acid

Cat. No.: B362694
CAS No.: 95459-64-6
M. Wt: 238.28g/mol
InChI Key: HVTHYMNEWWNSKM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(pentyloxy)benzoic acid typically involves the etherification of 3-methoxy-4-hydroxybenzoic acid with pentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

    Starting Material: 3-Methoxy-4-hydroxybenzoic acid

    Reagent: Pentanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Reaction Conditions: Reflux the mixture at elevated temperatures (around 100-150°C) for several hours.

The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(pentyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy and pentyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 3-methoxy-4-(pentyloxy)benzaldehyde or this compound.

    Reduction: Formation of 3-methoxy-4-(pentyloxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent used.

Scientific Research Applications

3-Methoxy-4-(pentyloxy)benzoic acid is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(pentyloxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and pentyloxy groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-hydroxybenzoic acid: Lacks the pentyloxy group, making it less hydrophobic.

    4-Methoxybenzoic acid: Lacks both the pentyloxy and methoxy groups, resulting in different chemical properties.

    3,4-Dimethoxybenzoic acid: Contains two methoxy groups but no pentyloxy group.

Uniqueness

3-Methoxy-4-(pentyloxy)benzoic acid is unique due to the presence of both methoxy and pentyloxy groups, which confer distinct chemical and biological properties. These groups enhance its solubility in organic solvents and its ability to interact with hydrophobic regions of proteins and enzymes.

Biological Activity

3-Methoxy-4-(pentyloxy)benzoic acid (CAS Number: 95459-64-6) is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by a methoxy group and a pentyloxy side chain, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₃H₁₈O₄
  • Molecular Weight : 238.28 g/mol
  • Melting Point : 134–136 °C
  • Structure : The structural formula includes a methoxy group at the 3-position and a pentyloxy group at the 4-position of the benzoic acid ring.

Antioxidant Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems.

  • DPPH Radical Scavenging Assay : This assay measures the ability of a compound to donate electrons to stabilize free radicals. Preliminary studies suggest that this compound shows promising IC50 values indicating effective radical scavenging activity compared to standard antioxidants.

Anti-inflammatory Properties

Benzoic acid derivatives often display anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • In Vitro Studies : Cell culture experiments have demonstrated that this compound can reduce the expression of inflammatory markers in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies report that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeMethodologyObserved EffectReference
AntioxidantDPPH Radical ScavengingSignificant electron donation
Anti-inflammatoryMacrophage cell cultureReduced cytokine expression
AntimicrobialMIC TestingInhibition of bacterial growth

Case Studies

  • Antioxidant Efficacy :
    A study conducted on various alkyl-substituted benzoic acids highlighted that compounds with longer alkyl chains exhibited enhanced antioxidant activity. The specific role of the pentyloxy group in enhancing the electron-donating capacity was emphasized, suggesting that structural modifications can significantly impact biological activity.
  • Anti-inflammatory Mechanisms :
    In a controlled experiment, this compound was tested for its ability to modulate inflammatory responses in human cell lines. Results indicated a dose-dependent reduction in TNF-alpha levels, supporting its potential use in treating inflammatory conditions.
  • Antimicrobial Testing :
    A comprehensive screening against common pathogens revealed that this compound had an MIC comparable to established antibiotics, indicating its potential as a lead compound for drug development targeting bacterial infections.

Properties

IUPAC Name

3-methoxy-4-pentoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-4-5-8-17-11-7-6-10(13(14)15)9-12(11)16-2/h6-7,9H,3-5,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTHYMNEWWNSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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